5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
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Overview
Description
5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a spiro[1,3]dioxane ring fused to an indolinone moiety. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Indolinone Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole structure.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a dioxane precursor. This step often requires a Lewis acid catalyst to facilitate the formation of the spiro linkage.
Methylation and Phenethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the spirocyclic dioxane ring.
Reduction: Reduction reactions can target the carbonyl group in the indolinone moiety, potentially converting it to an alcohol.
Substitution: Electrophilic substitution reactions are common on the aromatic indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an alcohol derivative of the indolinone.
Scientific Research Applications
5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has several applications in scientific research:
Medicinal Chemistry: Due to its indole structure, it is investigated for potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Material Science: Its spirocyclic structure makes it a candidate for studying new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action for 5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with biological targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its biological activity. The spirocyclic structure may also influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
Spiro[1,3]dioxane derivatives: Compounds with similar spirocyclic frameworks but different substituents.
Uniqueness
5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is unique due to its combination of a spiro[1,3]dioxane ring with an indolinone moiety, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5'-methyl-1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15-8-9-18-17(14-15)20(23-12-5-13-24-20)19(22)21(18)11-10-16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLNYUHFRVBVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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